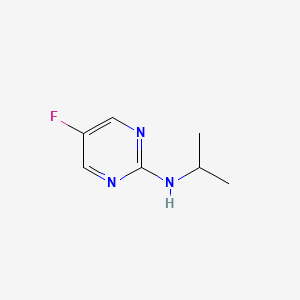

(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine

Description

Significance of Fluorinated Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

The pyrimidine ring is a fundamental heterocyclic structure found in essential biomolecules, including the nucleobases uracil (B121893), thymine, and cytosine. Its derivatives have a long history in medicinal chemistry, forming the basis of a wide range of therapeutic agents. wjarr.com The strategic introduction of a fluorine atom onto the pyrimidine scaffold has proven to be a transformative approach in modern drug discovery. nih.gov Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's physicochemical and biological characteristics. nih.govscinito.ai

Incorporating fluorine can enhance several key parameters of a drug candidate, including:

Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, increasing the drug's half-life. elsevierpure.com

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the pyrimidine ring, leading to stronger interactions with biological targets.

Membrane Permeability: Selective fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes. nih.gov

Bioavailability: The combination of metabolic stability and improved permeability often results in enhanced bioavailability. elsevierpure.com

A classic example of the impact of fluorination is the anticancer drug 5-fluorouracil (B62378) (5-FU). Developed decades ago, 5-FU functions as an antimetabolite that, once converted in the body to its active forms, inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. nih.govmdpi.com This inhibition leads to "thymineless death" in rapidly dividing cancer cells. mdpi.com The success of 5-FU and its derivatives has cemented the fluorinated pyrimidine scaffold as a cornerstone in the development of anticancer and antifungal agents. wjarr.comnih.govpharmacy180.com This has spurred ongoing research into new fluorinated pyrimidines with novel mechanisms of action and improved therapeutic profiles. nih.gov

Synthetic Challenges and Opportunities for Pyrimidine-2-yl Amine Derivatives

The synthesis of pyrimidine-2-yl amine derivatives is a well-established area of organic chemistry, yet it presents distinct challenges and opportunities. One of the most common methods involves the condensation of a guanidine (B92328) salt with a 1,3-dicarbonyl compound or its equivalent. nih.gov While effective, this method can sometimes lack regioselectivity when using unsymmetrical dicarbonyl precursors.

Another prevalent strategy is the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine ring. myuchem.com This typically involves reacting an amine with a pyrimidine bearing a suitable leaving group, such as a halogen (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine), at the C2 position. The electrophilic character of the C2 position is enhanced by the adjacent ring nitrogens, facilitating the substitution. myuchem.com

Key Synthetic Challenges:

Harsh Conditions: Some synthetic routes require strong bases, high temperatures, or prolonged reaction times, which can limit the functional group tolerance of the substrates. nih.gov

Regioselectivity: In multi-substituted pyrimidines, achieving selective substitution at the desired position can be difficult.

Availability of Starting Materials: The synthesis often begins with precursors like 2,4-dichloro-5-fluoropyrimidine (B19854) or other halogenated pyrimidines, whose availability and cost can be a factor.

Opportunities for Innovation:

Method Development: There is a continuous drive to develop milder and more efficient synthetic protocols. For instance, recent research has focused on optimizing reaction conditions, such as the choice of base and solvent, to improve yields and reduce side reactions. nih.govnih.gov

Catalysis: The use of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provides a powerful alternative for forming the C-N bond, often under milder conditions and with greater scope than traditional SNAr reactions. myuchem.com

Novel Building Blocks: The development of new, versatile fluorinated building blocks offers simpler and more direct routes to complex fluorinated pyrimidines, avoiding difficult late-stage fluorination steps. nih.gov

Overview of Academic Research Trajectories for the Specific Compound

The compound (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine itself is primarily documented in the chemical literature as a key intermediate or structural motif in the synthesis of more complex, biologically active molecules. nih.govcymitquimica.com Its molecular formula is C₇H₁₀FN₃, and it is identified by the CAS number 77476-97-2. nih.gov

The most prominent research trajectory for this compound is its incorporation into potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are validated targets in cancer therapy. nih.govnih.gov

A notable example comes from a study aimed at discovering novel CDK4/6 inhibitors. Researchers synthesized a series of compounds where the this compound core was used as a foundational element. In their work, this scaffold was further elaborated to create a highly potent and selective inhibitor of CDK4 and CDK6. nih.govresearchgate.net The resulting lead compound demonstrated significant anti-proliferative activity in various cancer cell lines and showed promising pharmacokinetic properties in preclinical models. nih.gov

| Compound Name | Core Scaffold | Biological Target | Reported Potency (IC₅₀) |

|---|---|---|---|

| 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine | (5-Fluoro-pyrimidin-2-yl)amine | CDK4/CDK6 | 0.710 nM / 1.10 nM |

This research highlights that the academic interest in this compound is less about its own biological activity and more about its utility as a validated building block for constructing targeted therapeutics.

Defining Key Academic Research Questions and Objectives Related to the Compound

Based on its established role as a scaffold for kinase inhibitors, the key academic research questions and objectives surrounding this compound are centered on drug discovery and optimization.

Key Research Questions:

Structure-Activity Relationship (SAR): How do modifications to the isopropyl group on the amine or substitutions at other positions of the pyrimidine ring affect binding affinity and selectivity for CDK4/6 or other kinase targets?

Kinase Selectivity Profile: Beyond CDK4/6, what is the broader inhibitory profile of derivatives against the human kinome? High selectivity is crucial to minimize off-target effects.

Optimization of Physicochemical Properties: Can the scaffold be modified to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability while maintaining high potency?

Molecular Binding Mode: What are the precise molecular interactions between inhibitors containing this scaffold and the active site of their target kinases? Understanding this can guide rational drug design.

Primary Research Objectives:

Synthesis of Analog Libraries: To systematically synthesize and characterize a diverse library of derivatives based on the this compound core to explore the SAR.

In Vitro Biological Evaluation: To perform enzymatic and cell-based assays to determine the potency (e.g., IC₅₀ values), selectivity, and anti-proliferative activity of new analogs. nih.gov

Computational Modeling: To use molecular docking and other computational tools to predict binding modes and rationalize observed SAR data, thereby guiding the design of next-generation inhibitors. nih.gov

Pharmacokinetic Profiling: To conduct in vitro and in vivo studies on the most promising compounds to assess their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-N-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FN3/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTFODSSIVKQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634371 | |

| Record name | 5-Fluoro-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77476-97-2 | |

| Record name | 5-Fluoro-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Fluoro Pyrimidin 2 Yl Isopropyl Amine and Its Analogs

Exploration of Diverse Reaction Pathways for Pyrimidine (B1678525) C2 Amination

The introduction of an amino group at the C2 position of the pyrimidine ring is a cornerstone of synthesizing the target compound. This transformation is achieved through several distinct reaction pathways, primarily revolving around the substitution of a leaving group or the direct functionalization of a C-H bond.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Pyrimidines

The most traditional and widely employed method for C2 amination of pyrimidines is the Nucleophilic Aromatic Substitution (SNAr) reaction. youtube.comyoutube.com This pathway relies on the inherent electron-deficient nature of the pyrimidine ring, which is further activated by electron-withdrawing groups. In the case of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine, the fluorine atom at the C5 position and the two ring nitrogens activate the halogenated C2 position towards nucleophilic attack. youtube.com

The reaction typically involves a 2-halopyrimidine, such as 2-chloro-5-fluoropyrimidine (B20137) or 2-bromo-5-fluoropyrimidine, as the electrophilic partner. Isopropylamine (B41738) acts as the nucleophile, attacking the C2 carbon and displacing the halide to form the desired product. The mechanism proceeds through a highly stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The regioselectivity of SNAr on dihalopyrimidines can be sensitive to the electronic and steric environment of the ring; however, for 2,4-dichloropyrimidines, substitution often favors the C4 position unless influenced by other substituents. wuxiapptec.com For a precursor like 2-chloro-5-fluoropyrimidine, the attack is directed to the C2 position. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Table 1: Typical Reaction Conditions for SNAr Amination of 2-Halo-5-fluoropyrimidines

| Parameter | Condition | Rationale |

|---|---|---|

| Halogen Precursor | 2-Chloro-5-fluoropyrimidine | Chlorine is a good leaving group and the precursor is accessible. |

| Nucleophile | Isopropylamine | The desired N-isopropyl substituent. |

| Solvent | DMF, DMSO, NMP, THF | Aprotic polar solvents effectively solvate the intermediates. |

| Base | K₂CO₃, DIPEA, Et₃N | Neutralizes the HCl generated during the reaction, driving it to completion. |

| Temperature | 25 °C to 120 °C | Temperature is optimized to balance reaction rate with potential side reactions. |

Direct Amination Approaches and Catalytic Systems for Pyrimidine Functionalization

Moving beyond classical SNAr, modern synthetic chemistry offers more direct and often more efficient catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for forming C-N bonds. This approach can be applied to 2-halopyrimidines and offers high efficiency, even with less reactive chlorides. nih.gov These reactions utilize a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand to facilitate the coupling between the pyrimidine and the amine.

A more advanced strategy involves the direct C-H amination of the pyrimidine ring, which circumvents the need for pre-halogenation of the starting material. researchgate.net Recent studies have demonstrated a platform for the C2-selective amination of pyrimidines through the formation of pyrimidinyl iminium salt intermediates, which can then be converted to various amine products. researchgate.net This method offers high selectivity and is compatible with a wide range of sensitive functional groups. researchgate.net

Table 2: Comparison of C2 Amination Strategies

| Method | Precursor Requirement | Key Reagents | Advantages |

|---|---|---|---|

| SNAr | 2-Halogenated Pyrimidine | Base (e.g., K₂CO₃) | Well-established, cost-effective, no metal catalyst required. |

| Catalytic Amination | 2-Halogenated Pyrimidine | Pd catalyst, phosphine ligand, base | High yields, broad substrate scope, milder conditions possible. nih.govnih.gov |

| Direct C-H Amination | Unfunctionalized Pyrimidine | Activating reagent, nucleophile | Atom economical, avoids halogenation/dehalogenation steps. researchgate.net |

Precursor Synthesis and Functionalization Strategies for Target Compound Assembly

The successful synthesis of this compound is critically dependent on the availability of appropriately functionalized precursors. The primary starting material required is a 5-fluoropyrimidine (B1206419) bearing a suitable leaving group at the C2 position.

Several routes exist for the synthesis of these precursors. One common approach begins with commercially available, highly functionalized pyrimidines like 5-fluorouracil (B62378) or 5-fluorocytosine. nih.govmdpi.com These can be chemically modified through a series of steps to introduce a halogen at the C2 position. Another strategy is the direct fluorination of a pre-existing 2-aminopyrimidine (B69317) derivative using an electrophilic fluorinating agent like Selectfluor™, often in the presence of a silver salt promoter to achieve high regioselectivity for the C5 position. rsc.org

Alternatively, chemists can employ small, fluorinated building blocks. For instance, potassium (Z)-2-cyano-2-fluoroethenolate can be used in a cyclocondensation reaction with amidines to construct the 5-fluoropyrimidine core, offering a flexible route to various analogs. nih.gov The use of precursors like 5-bromo-2-fluoropyrimidine (B1268855) is also a strategic option, as the two different halogens allow for orthogonal chemical transformations. ossila.com

Optimization of Reaction Conditions for Enhanced Selectivity and Yield in Academic Synthesis

In an academic or process development setting, the optimization of reaction conditions is paramount to maximize yield, minimize impurities, and ensure reproducibility. For the SNAr synthesis of this compound, several parameters are systematically varied.

Base: The choice of base is crucial. Inorganic bases like potassium carbonate are common, but organic bases such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N) are also frequently used. Stronger bases like sodium tert-butoxide may be required for less reactive systems. rsc.org

Solvent: The solvent can significantly influence reaction rates. Aprotic polar solvents like DMF or DMSO are effective, but for sustainability reasons, greener solvents like polyethylene (B3416737) glycol (PEG) or even water are being explored. rsc.orgnih.gov Aminations in water can be promoted by the addition of acid, although this can lead to competing hydrolysis of the starting material. preprints.org

Temperature: The reaction temperature is a key variable. While some highly activated pyrimidines react readily at room temperature, others require heating to achieve a reasonable reaction rate. Optimization involves finding the lowest possible temperature that provides a good yield in an acceptable timeframe.

Catalyst System (for catalytic methods): In palladium-catalyzed aminations, the choice of ligand is critical. Biarylphosphine ligands are often highly effective for the amination of heteroaryl chlorides. nih.gov The catalyst loading is also optimized to be as low as possible while maintaining high efficiency.

Table 3: Hypothetical Optimization Study for SNAr Amination

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | DMF | 25 | 24 | 65 |

| 2 | K₂CO₃ (1.5) | DMF | 80 | 4 | 92 |

| 3 | DIPEA (2.0) | THF | 65 | 12 | 85 |

| 4 | NaOtBu (1.2) | Dioxane | 100 | 2 | 95 |

| 5 | K₂CO₃ (1.5) | PEG 400 | 120 | 0.5 | 90 nih.gov |

| 6 | KOH (1.0) | H₂O/HPMC | 25 | 1 | 88 rsc.org |

Development of Novel and Sustainable Synthetic Routes for the Compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of fluorinated pyrimidines, this involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Novel technologies such as ultrasound and continuous flow systems are being applied to the synthesis of pyrimidine derivatives. nih.gov Ultrasound can accelerate reaction rates, while flow chemistry allows for better control over reaction parameters, improved safety, and easier scalability. nih.gov These methods can enable the use of solvent-free or metal-free conditions, significantly improving the environmental footprint of the synthesis. nih.gov

The use of water as a reaction solvent for SNAr reactions is a significant step towards sustainability. rsc.org Specialized additives like hydroxypropyl methylcellulose (B11928114) (HPMC) can be used to create aqueous nanomicellar environments that promote the reaction between poorly soluble organic substrates. rsc.org Similarly, the use of recyclable and biodegradable solvents like polyethylene glycol (PEG) offers a greener alternative to traditional polar aprotic solvents. nih.gov

Stereochemical Considerations in Synthesis of Chiral Derivatives

While this compound itself is an achiral molecule, the synthetic methodologies described can be readily adapted to produce chiral analogs. The synthesis of single-enantiomer compounds is of paramount importance in medicinal chemistry, as different enantiomers can have vastly different biological activities.

Chirality can be introduced by replacing the achiral isopropylamine with a chiral amine, such as (R)- or (S)-1-phenylethylamine. The SNAr or catalytic amination reactions would then proceed to form a diastereomeric or enantiomerically pure product, respectively, preserving the stereochemistry of the starting amine.

More sophisticated methods involve creating stereocenters within the pyrimidine analog using asymmetric catalysis. For example, rhodium-catalyzed asymmetric allylation can be used to synthesize chiral pyrimidine acyclic nucleosides with high enantioselectivity. nih.govresearchgate.net Other approaches include asymmetric cyclopropanation reactions to generate chiral pyrimidine-substituted cyclopropanes, which serve as versatile building blocks for more complex chiral molecules. rsc.orgresearchgate.net These advanced techniques highlight the versatility of pyrimidine chemistry in constructing complex, stereochemically defined structures.

Mechanistic and Kinetic Investigations of 5 Fluoro Pyrimidin 2 Yl Isopropyl Amine Synthesis

Elucidation of Reaction Mechanisms Through In Situ Spectroscopic Techniques

In situ spectroscopic methods are powerful tools for elucidating reaction mechanisms by providing real-time information on the concentration of reactants, intermediates, and products. For the synthesis of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine, techniques such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable.

FT-IR Spectroscopy: Continuous monitoring of the reaction mixture using an FT-IR probe can track the disappearance of the C-Cl stretching vibration of the starting material (e.g., 2-chloro-5-fluoropyrimidine) and the appearance of new bands corresponding to the C-N stretching and N-H bending vibrations of the product, this compound. For instance, in the synthesis of pyrimidine (B1678525) derivatives, the appearance of absorption bands in the range of 3387-3441 cm⁻¹ can be attributed to the symmetric stretching vibration of the -NH- group. researchgate.net This allows for the real-time profiling of the reaction progress and the detection of any transient intermediates or by-products.

NMR Spectroscopy: ¹H and ¹⁹F NMR spectroscopy are highly effective for monitoring the amination of fluorinated pyrimidines. The chemical shifts of the protons and fluorine atoms on the pyrimidine ring are sensitive to the substitution at the C2 position. The disappearance of the signal for the starting halopyrimidine and the emergence of new signals corresponding to the aminated product can be quantitatively monitored over time. This data can be used to determine reaction kinetics and observe the formation of any intermediates.

While direct spectroscopic studies on the synthesis of this compound are not extensively published, analogous reactions, such as the amination of other chloropyrimidines, have been monitored using these techniques to confirm the reaction progress and yield.

Kinetic Profiling of Key Synthetic Steps for Reaction Control and Pathway Analysis

The synthesis of this compound via nucleophilic aromatic substitution is typically a second-order process, with the rate being dependent on the concentrations of both the halopyrimidine substrate and the isopropylamine (B41738) nucleophile. utwente.nl The reaction rate can be expressed by the following equation:

Rate = k[R-X][R'-NH₂]

Where:

k is the second-order rate constant

[R-X] is the concentration of the 2-halo-5-fluoropyrimidine

[R'-NH₂] is the concentration of isopropylamine

Kinetic studies on the reaction of 2-chloropyrimidine (B141910) with various amines reveal that the reaction proceeds at a moderate pace, and the rate is influenced by the nucleophilicity of the amine and the reaction temperature. researchgate.netresearchgate.net The presence of the electron-withdrawing fluorine atom at the C5 position in 2-chloro-5-fluoropyrimidine (B20137) is expected to increase the reaction rate compared to unsubstituted 2-chloropyrimidine due to enhanced electrophilicity of the C2 carbon.

Table 1: Representative Kinetic Data for the Reaction of 2-Chloropyrimidine with Various Amines in Different Solvents

| Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |

| Piperidine | Methanol | 25 | 1.8 x 10⁻⁴ |

| Piperidine | Benzene | 25 | 2.5 x 10⁻⁵ |

| Aniline | Ethanol | 50 | 3.2 x 10⁻⁶ |

| Morpholine | Water | 100 | 1.5 x 10⁻³ |

| Imidazole | Water | 100 | 8.9 x 10⁻⁴ |

This table is a compilation of representative data from analogous reactions to illustrate kinetic trends.

For the synthesis of this compound, a similar kinetic profile is expected, although the rate constants would be specific to the reactants and conditions used. Kinetic profiling allows for precise control over the reaction, enabling the optimization of temperature, reaction time, and reactant concentrations to maximize product yield and minimize the formation of impurities.

Computational Mechanistic Studies of Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the reaction mechanism by allowing for the characterization of transition states and intermediates that may be too transient to observe experimentally. youtube.com For the SNAr reaction leading to this compound, two primary mechanistic pathways are considered: a stepwise mechanism involving a Meisenheimer intermediate and a concerted mechanism.

In the stepwise mechanism , the nucleophile (isopropylamine) attacks the C2 carbon of the pyrimidine ring to form a tetrahedral intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring. researchgate.net The subsequent step is the departure of the leaving group (e.g., chloride) to restore aromaticity.

In a concerted (cSNAr) mechanism , the C-N bond formation and the C-X (halide) bond cleavage occur simultaneously through a single transition state. nih.gov Recent studies suggest that many SNAr reactions, particularly those on heteroaromatics with good leaving groups, are more likely to be concerted. nih.gov

Computational studies on related systems have shown that the energy barrier for the concerted mechanism can be lower than for the stepwise pathway, especially when the leaving group is good and the aromatic ring is not highly activated with multiple strong electron-withdrawing groups. nih.gov

Table 2: Calculated Activation Energies for SNAr Reactions on Pyrimidine Systems

| Reaction | Mechanism | Calculated Activation Energy (kcal/mol) |

| 2-chloropyrimidine + NH₃ | Concerted | 25.8 |

| 4-chloropyrimidine + NH₃ | Concerted | 22.1 |

| 2-fluoropyrimidine + NH₃ | Concerted | 28.4 |

| 2,4-dichloropyrimidine + amine (C4 attack) | Stepwise | 15.2 |

This table presents data from various computational studies on analogous systems to provide insight into the expected energetics.

For the synthesis of this compound, DFT calculations would likely show a transition state where the isopropylamine is approaching the C2 carbon and the halide leaving group is departing, with a significant degree of charge separation. The fluorine at C5 would contribute to the stabilization of the negative charge developing on the pyrimidine ring in the transition state.

Influence of Catalysis and Solvent Systems on Reaction Dynamics and Pathway Preference

The choice of solvent and the use of catalysts can have a profound impact on the rate and outcome of the synthesis of this compound.

Solvent Effects: Solvents can influence the reaction by stabilizing the transition state. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used for SNAr reactions as they can solvate the charged transition state, thereby lowering the activation energy and accelerating the reaction. latech.edu Protic solvents, such as water and alcohols, can also be effective, sometimes even superior, by stabilizing the developing negative charge through hydrogen bonding. nih.gov However, protic solvents can also solvate the amine nucleophile, potentially reducing its nucleophilicity. The choice of solvent can therefore be a trade-off between these competing effects. nih.govpreprints.org

Table 3: Effect of Solvent on the Rate of Amination of a Chloropyrrolopyrimidine

| Solvent | Dielectric Constant (ε) | Relative Initial Rate |

| Water | 80.1 | 1.00 |

| Methanol | 32.7 | 0.85 |

| Ethanol | 24.6 | 0.70 |

| 2-Propanol | 19.9 | 0.65 |

| DMF | 36.7 | 0.50 |

Data adapted from a study on a related system to illustrate solvent effects. nih.gov

Catalysis: The amination of halopyrimidines can be subject to catalysis.

Base Catalysis: A non-nucleophilic base can be added to deprotonate the amine, increasing its nucleophilicity. However, for relatively basic amines like isopropylamine, this is often not necessary. The amine reactant itself can act as a base to neutralize the HX formed during the reaction. rsc.org

Acid Catalysis: In some cases, acid catalysis can promote the reaction by protonating a nitrogen atom on the pyrimidine ring, which increases the ring's electrophilicity and makes it more susceptible to nucleophilic attack. nih.gov However, an excess of acid can be detrimental as it will protonate the amine nucleophile, rendering it non-nucleophilic. preprints.org Therefore, a careful balance of the amount of acid is crucial for successful acid-catalyzed amination.

Advanced Structural and Conformational Studies of 5 Fluoro Pyrimidin 2 Yl Isopropyl Amine

High-Resolution Crystallographic Analysis of Molecular Conformation and Intermolecular Interactions

Detailed crystallographic data is fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the non-covalent interactions that govern its packing in the solid state.

Single Crystal X-ray Diffraction Analysis of the Compound

A thorough search of crystallographic databases and scientific literature did not yield a publicly available single crystal X-ray diffraction study for (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine. Such an analysis would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystalline state. It would also be instrumental in identifying the preferred orientation of the isopropyl group relative to the fluoropyrimidine ring and the planarity of the pyrimidine (B1678525) ring itself.

Co-crystallization Studies and Polymorphism Research

There is no specific research available on the co-crystallization or polymorphism of this compound. Co-crystallization involves crystallizing a compound with a second molecule (a coformer) to form a new crystalline solid with potentially altered physicochemical properties. nih.gov Studies on related molecules, such as 5-fluorouracil (B62378), have shown that co-crystallization can enhance properties like solubility and permeability. nih.govresearchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a substance's stability and bioavailability. Research in this area for this compound would be a valuable endeavor.

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Dynamic Processes

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and the solid state.

2D NMR Techniques for Connectivity and Spatial Relationships

While basic 1H and 13C NMR data may be available in commercial or patent literature for compound verification, detailed 2D NMR studies such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this compound are not found in peer-reviewed journals. These techniques would be essential for unambiguously assigning all proton and carbon signals and for confirming the connectivity between the isopropyl group and the pyrimidine ring. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would provide insights into the spatial proximity of different parts of the molecule, helping to define its preferred conformation in solution.

Solid-State NMR for Conformational Insights in Crystalline Forms

In the absence of single-crystal X-ray data, solid-state NMR (ssNMR) could offer valuable information about the compound's structure in its solid form. There are currently no published ssNMR studies for this compound. This technique could reveal the presence of different polymorphs and provide details about the local environment and dynamics of the molecule in the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment Analysis and Molecular Interactions

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is sensitive to its structure and intermolecular interactions.

Dedicated FT-IR and Raman spectroscopic studies for this compound are not available in the scientific literature. An analysis of its vibrational spectra would allow for the identification and characterization of key functional groups. For instance, the C-F stretching vibration on the pyrimidine ring and the N-H stretching and bending vibrations of the isopropylamine (B41738) group would be expected to produce characteristic bands. Shifts in these bands could indicate the presence of hydrogen bonding or other intermolecular interactions. Studies on similar molecules, like 5-fluorouracil, have utilized Raman spectroscopy to identify vibrational modes associated with the pyrimidine ring. nih.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation of Derivatives

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing valuable information about the molecular weight and fragmentation patterns. In the study of this compound and its derivatives, mass spectrometry is crucial for confirming their identity and understanding their chemical stability under ionization conditions. The fragmentation patterns observed are characteristic of the constituent chemical moieties, namely the fluorinated pyrimidine ring and the isopropyl amine side chain.

Electron ionization mass spectrometry (EI-MS) of 2-aminopyrimidine (B69317) derivatives often reveals a set pattern of fragmentation. nih.govsphinxsai.com The molecular ion peak (M+) is typically observed, and its m/z value is used to confirm the molecular weight of the compound. For this compound, with a molecular formula of C₇H₁₀FN₃, the expected molecular weight is approximately 155.17 g/mol . nih.gov

The fragmentation of this compound is anticipated to proceed through several key pathways, dictated by the presence of the pyrimidine ring and the isopropyl amine substituent.

One of the primary fragmentation pathways for aliphatic amines involves the cleavage of the C-C bond alpha to the nitrogen atom. docbrown.info In the case of the isopropyl group attached to the pyrimidine ring, this would involve the loss of a methyl radical (•CH₃), leading to a stable secondary carbocation. This is a common fragmentation pattern for isopropylamines.

Another significant fragmentation pathway is the cleavage of the C-N bond between the isopropyl group and the pyrimidine ring. This can result in the formation of an isopropyl cation and a 2-amino-5-fluoropyrimidine radical, or vice versa. The relative abundance of these fragments would depend on their respective stabilities.

The fluorinated pyrimidine ring itself can also undergo characteristic fragmentation. This can involve the loss of small neutral molecules such as HCN or its isomers. The presence of the fluorine atom can also influence the fragmentation, potentially leading to the loss of a fluorine radical or HF. Studies on substituted pyrimidine derivatives have shown that the pyrimidine moiety can trigger specific cleavage patterns. sphinxsai.com

The fragmentation of derivatives of this compound will be influenced by the nature and position of the substituents. For instance, the introduction of other functional groups on the pyrimidine ring or modification of the isopropyl amine side chain would lead to different fragmentation pathways, providing a wealth of structural information. The analysis of these fragmentation patterns is essential for the structural confirmation of newly synthesized derivatives.

Predicted Fragmentation Data for this compound

The following table outlines the predicted major fragments for this compound based on common fragmentation patterns of aminopyrimidines and aliphatic amines.

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 155 | [C₇H₁₀FN₃]⁺ | Molecular Ion (M⁺) |

| 140 | [C₆H₇FN₃]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group (α-cleavage) |

| 113 | [C₄H₂FN₃]⁺ | Loss of the isopropyl group |

| 96 | [C₄H₃FN₂]⁺ | Cleavage of the pyrimidine ring |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

This data is predictive and based on the analysis of fragmentation patterns of structurally related compounds. Experimental verification is required for confirmation.

Structural Confirmation of Derivatives

For derivatives of this compound, mass spectrometry provides a rapid and sensitive method for confirming their successful synthesis. The observed molecular ion peak should correspond to the expected molecular weight of the new derivative. Furthermore, the fragmentation pattern will serve as a fingerprint for the synthesized molecule. For example, if a derivative is synthesized by adding a substituent to the pyrimidine ring, the mass of the key pyrimidine-containing fragments will be shifted accordingly. This allows for the unambiguous confirmation of the structure of the new derivative. In cases where isomers are synthesized, careful analysis of the relative intensities of the fragment ions can often allow for their differentiation. nih.gov

Computational and Theoretical Chemistry Approaches for 5 Fluoro Pyrimidin 2 Yl Isopropyl Amine

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure at a static moment, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. nih.gov MD simulations are invaluable for exploring the conformational landscape of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine in a dynamic environment, such as in a solvent like water, and for understanding solvation effects. mdpi.comkashanu.ac.ir

In an MD simulation, the molecule would be placed in a box of solvent molecules (e.g., water), and the forces on each atom are calculated using a classical force field. By integrating Newton's laws of motion, the trajectory of every atom can be tracked over nanoseconds or longer. This allows for the observation of how the molecule flexes, rotates, and interacts with its surroundings. Key insights from MD simulations include identifying the most populated conformational states in solution and analyzing the stability and geometry of hydrogen bonds formed between the molecule's hydrogen bond donors (N-H) and acceptors (ring nitrogens, fluorine atom) and the surrounding water molecules.

Computational Prediction of Reaction Pathways and Selectivity in Synthesis

Computational chemistry can be a predictive tool for chemical synthesis. By modeling potential reaction pathways, it is possible to determine the most likely route and predict the outcome and selectivity of a reaction. A common synthesis route for 2-aminopyrimidines involves the nucleophilic aromatic substitution of a dihalopyrimidine.

For instance, the synthesis of this compound could potentially start from 2,4-dichloro-5-fluoropyrimidine (B19854). Isopropylamine (B41738) could attack either the C2 or C4 position. DFT calculations can be employed to model the transition states for both possible reactions. By comparing the activation energies, chemists can predict which position is more reactive, thus determining the regioselectivity of the synthesis. Such computational studies can save significant time and resources in the laboratory by guiding the design of synthetic strategies. dovepress.com

Structure-Based Computational Modeling for Molecular Interactions and Recognition Principles

Structure-based computational modeling, particularly molecular docking, is used to predict how a small molecule like this compound binds to a macromolecular target, such as a protein or enzyme. nih.govresearchgate.net This technique is central to drug discovery and involves placing the molecule (the ligand) into the binding site of a protein receptor and evaluating the fit and interaction energy.

For this compound, the pyrimidine (B1678525) ring can act as a scaffold. The key functional groups for molecular recognition would be:

The secondary amine (N-H): A crucial hydrogen bond donor.

The pyrimidine ring nitrogens: Potent hydrogen bond acceptors.

The fluorine atom: Can act as a weak hydrogen bond acceptor and form specific halogen bonds, contributing to binding affinity and selectivity. mdpi.com

The isopropyl group: Provides a hydrophobic region that can fit into a corresponding hydrophobic pocket in a protein, contributing to binding through van der Waals forces.

Docking simulations can generate a binding pose and a scoring function estimates the binding affinity. This information provides a hypothesis about how the molecule is recognized at a molecular level, guiding the design of more potent or selective analogues. tandfonline.comacs.org

| Functional Group on Ligand | Potential Interaction Type | Potential Protein Partner Residue |

|---|---|---|

| Amine (N-H) | Hydrogen Bond (Donor) | Aspartate, Glutamate, Carbonyl backbone |

| Pyrimidine Ring Nitrogen (N1 or N3) | Hydrogen Bond (Acceptor) | Lysine, Arginine, Serine, Backbone N-H |

| Fluorine (C5-F) | Hydrogen Bond (Weak Acceptor), Halogen Bond | Backbone N-H, Serine, Threonine |

| Isopropyl Group | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |

Chemical Reactivity and Derivatization Strategies for 5 Fluoro Pyrimidin 2 Yl Isopropyl Amine

Exploration of Electrophilic and Nucleophilic Sites on the Pyrimidine (B1678525) Ring for Further Functionalization

The pyrimidine ring in (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine is electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the strongly electron-withdrawing fluorine atom at the C5 position. Consequently, the carbon atoms of the pyrimidine ring are electrophilic and susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) : The primary mechanism for functionalizing the pyrimidine ring is nucleophilic aromatic substitution. researchgate.netnih.gov The electron-withdrawing nature of the ring nitrogens and the C5-fluoro group activates the ring towards attack by nucleophiles. While the C2 position is occupied by the isopropylamine (B41738) group, the C4 and C6 positions are potential sites for nucleophilic substitution, especially if a suitable leaving group is present at these positions. The reactivity of halopyrimidines towards SNAr generally follows the order C4(6) > C2. gentaur.com Although the target molecule does not have a leaving group at C4 or C6, synthetic strategies often start from polysubstituted pyrimidines where this principle is applied.

Electrophilic Aromatic Substitution : In contrast, electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. masterorganicchemistry.com Reactions such as nitration or halogenation typically require harsh conditions and often result in low yields. The presence of the activating amino group can facilitate electrophilic attack to some extent, but the strong deactivating effect of the ring nitrogens and the fluorine atom makes this a less favorable strategy for functionalization.

The following table summarizes the predicted reactivity of the pyrimidine ring in this compound:

| Position | Predicted Reactivity | Rationale |

| C2 | Substituted with isopropylamine | Site of initial substitution, generally stable. |

| C4/C6 | Electrophilic | Susceptible to nucleophilic attack if a leaving group is present. |

| C5 | Substituted with fluorine | The fluorine atom can sometimes be displaced by strong nucleophiles. |

Reactions of the Isopropylamine Moiety: Alkylation, Acylation, and Substitutions

The secondary amine of the isopropylamine group is a key site for derivatization. It can readily undergo a variety of reactions typical of secondary amines.

Alkylation : The nitrogen atom of the isopropylamine moiety possesses a lone pair of electrons, making it nucleophilic. It can be alkylated using various alkylating agents such as alkyl halides or sulfates. This reaction would lead to the formation of a tertiary amine. The choice of base and solvent is crucial to control the extent of alkylation and avoid side reactions.

Acylation : The isopropylamine group can be acylated with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. nih.gov This is a common strategy to introduce a wide range of functional groups and to modify the electronic and steric properties of the molecule. For instance, acylation of 2-amino-4-hydroxypyrimidines has been reported to be influenced by the steric bulk of both the pyrimidine substituent and the acylating agent. youtube.com

Substitution Reactions : While direct substitution on the isopropyl group is less common, the secondary amine can participate in reactions like the Mannich reaction or be converted to other functional groups through multi-step sequences.

A summary of potential reactions of the isopropylamine moiety is presented below:

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl halide (R-X), Base | Tertiary amine |

| Acylation | Acyl chloride (RCOCl), Base | Amide |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Tertiary amine |

Synthesis of Analogues and Homologues for Structure-Activity Relationship (SAR) Exploration

The synthesis of analogues and homologues of this compound is crucial for exploring its structure-activity relationships (SAR) in various biological contexts. acs.orgnih.gov SAR studies help in identifying the key structural features responsible for the biological activity of a molecule and in designing more potent and selective compounds.

Modification of the Isopropyl Group : The size and nature of the alkyl group at the 2-amino position can significantly influence biological activity. Replacing the isopropyl group with other alkyl or cycloalkyl groups can probe the steric and electronic requirements of the binding pocket of a biological target. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, replacing a trifluoromethyl group with an isopropyl group led to a significant improvement in potency. acs.org

Substitution on the Pyrimidine Ring : Introducing various substituents at the C4 and C6 positions of the pyrimidine ring can modulate the molecule's properties. This can be achieved by starting from a suitably substituted pyrimidine precursor, such as a dichloropyrimidine, and performing sequential nucleophilic substitutions.

Modification of the Fluoro Substituent : The fluorine atom at the C5 position plays a significant role in the electronic properties of the pyrimidine ring. Replacing it with other halogens or small alkyl groups can provide insights into the importance of this substituent for biological activity.

The table below outlines potential modifications for SAR studies:

| Position of Modification | Potential Substituents | Rationale for SAR |

| N-Alkyl Group | Methyl, Ethyl, Cyclopropyl, Phenyl | To explore steric and hydrophobic interactions. |

| C4/C6 of Pyrimidine | Amines, Alkoxy groups, Aryl groups | To probe for additional binding interactions. |

| C5 of Pyrimidine | H, Cl, Br, CH3 | To understand the role of the electron-withdrawing group. |

Development of Linker Chemistry for Conjugation or Immobilization in Research Applications

The this compound scaffold can be functionalized with linkers for various research applications, such as conjugation to biomolecules or immobilization on solid supports. nih.govnih.gov Linker chemistry involves the introduction of a spacer arm that connects the core molecule to another entity.

Linker Attachment Points : Linkers can be attached to the molecule at several positions. A common strategy is to functionalize the isopropylamine moiety. For example, acylation with a bifunctional linker containing a carboxylic acid at one end and another reactive group (e.g., an amine, azide, or alkyne) at the other end would allow for subsequent conjugation. Alternatively, if analogues with a reactive group on the pyrimidine ring are synthesized, this position can be used for linker attachment. For instance, a 2-methylsulfonyl pyrimidine has been used as a linker to conjugate a payload to a monoclonal antibody through irreversible nucleophilic aromatic substitution. researchgate.net

Types of Linkers : The choice of linker depends on the specific application.

Cleavable Linkers : These linkers are designed to be stable under certain conditions but can be cleaved by specific stimuli, such as changes in pH, redox potential, or the presence of specific enzymes. nih.gov

Non-cleavable Linkers : These linkers form a stable covalent bond between the molecule and the other entity.

Applications :

Bioconjugation : The molecule can be conjugated to proteins, antibodies, or nucleic acids to study its biological interactions or for targeted delivery. nih.gov

Affinity Chromatography : Immobilizing the molecule on a solid support allows for the purification of proteins that bind to it.

Probe Development : Attaching a fluorescent dye or a radioactive label via a linker can be used to visualize the molecule in biological systems.

The following table provides examples of linker strategies:

| Linker Attachment Site | Functionalization Strategy | Example Linker Type | Potential Application |

| Isopropylamine Nitrogen | Acylation with a bifunctional linker | PEG (Polyethylene glycol) linker | Improve solubility and pharmacokinetic properties. |

| C4/C6 of Pyrimidine | Nucleophilic substitution with a linker | Amino-terminated alkyl chain | Immobilization on a solid support. |

| Modification of N-Alkyl group | Synthesis of an analogue with a terminal reactive group | Alkyne-terminated linker | Click chemistry conjugation. |

Applications in Chemical Biology and Medicinal Chemistry Research at the Molecular Level

Mechanism of Action Studies at the Molecular Level for Identified Targets

While direct studies on (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine are not extensively documented in publicly available research, the well-characterized roles of its constituent parts in more complex molecules allow for informed inferences about its potential mechanisms of action.

The 5-fluoropyrimidine (B1206419) moiety is a well-known pharmacophore, most famously represented in the anticancer drug 5-fluorouracil (B62378) (5-FU). The primary mechanism of action for 5-FU and its metabolites is the inhibition of thymidylate synthase (TYMS), a crucial enzyme in the de novo synthesis of pyrimidines, which are essential for DNA replication and repair. nih.gov The fluorine atom at the C5 position of the pyrimidine (B1678525) ring is key to this inhibition. It forms a stable covalent bond with the enzyme and a cofactor, effectively blocking the enzyme's function and leading to an imbalance of nucleotides and the misincorporation of uracil (B121893) into DNA, ultimately triggering cell death. nih.govclinpgx.org It is therefore plausible that this compound could act as a precursor or a direct inhibitor for enzymes involved in nucleotide metabolism.

The 2-aminopyrimidine (B69317) scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. The amino group often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The N-isopropyl group, a bulky and lipophilic substituent, can contribute to binding affinity and selectivity by interacting with hydrophobic pockets within the enzyme's active site. For instance, in a series of 2'-deoxy analogues of an antiviral agent, cyclic and branched alkylamino groups at the 2-position, including isopropylamino, were found to be necessary for potent activity against human cytomegalovirus (HCMV). nih.gov

A recent study on pyrimidine derivatives as inhibitors of glutathione (B108866) reductase (GR) showed that aminopyrimidines can exhibit significant inhibitory activity. juniperpublishers.com While this study did not include the exact title compound, it highlights the potential for aminopyrimidines to target oxidoreductase enzymes.

The molecular recognition of this compound by protein receptors would be governed by a combination of hydrogen bonding and hydrophobic interactions. The pyrimidine ring's nitrogen atoms can act as hydrogen bond acceptors, while the exocyclic amino group can act as a hydrogen bond donor. The 5-fluoro substituent, being highly electronegative, can alter the electronic properties of the pyrimidine ring and participate in electrostatic or dipole interactions.

Target Identification and Validation Using Chemical Probes Derived from the Compound

The inherent properties of the 5-fluoropyrimidine core make it an excellent tool for target identification and validation, particularly through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorine's high gyromagnetic ratio and the absence of endogenous fluorine in most biological systems make ¹⁹F NMR a highly sensitive and specific technique for studying molecular interactions.

Structure-Activity Relationship (SAR) Studies for Optimizing Molecular Interactions

Structure-activity relationship (SAR) studies on related pyrimidine derivatives have provided valuable insights into how the 5-fluoro and N-isopropyl groups contribute to biological activity.

| Core Structure | Target | Key Substituent | Effect on Activity | Reference |

|---|---|---|---|---|

| 2-Aminothiazol-4(5H)-one | 11β-HSD1 | Isopropylamino | Moderate Inhibition (IC₅₀ = 9.35 µM) | researchgate.net |

| 2-Aminothiazol-4(5H)-one | 11β-HSD1 | Cyclopentylamino | High Inhibition (IC₅₀ = 0.07 µM) | researchgate.net |

| Benzimidazole | HCMV | Isopropylamino | Potent Activity | nih.gov |

| Pyrimidine | Glutathione Reductase | 4-amino-2,6-dichloro | High Inhibition (Kᵢ = 0.979 µM) | juniperpublishers.com |

As indicated in Table 1, the nature of the alkylamino group at the 2-position of a heterocyclic core can significantly influence inhibitory activity. While an isopropylamino group confers moderate activity against 11β-HSD1, a slightly larger cyclopentylamino group results in a substantial increase in potency. researchgate.net This highlights the importance of the size and shape of this substituent for optimal interaction with the target enzyme's binding pocket.

| Compound Class | Target/Activity | Key Feature | Observation | Reference |

|---|---|---|---|---|

| 5-Fluorouracil | Thymidylate Synthase | 5-Fluoro group | Mechanism-based covalent inhibition | nih.gov |

| Pyridine (B92270) Derivatives | Antiproliferative | Halogen substituent | Activity decreases with increasing halogen size (F > Cl > Br) | mdpi.com |

| Isosteviol-based aminoalcohols | Antiproliferative | N-(4-fluorobenzyl) | Most effective moiety | nih.gov |

Table 2 underscores the significance of the fluorine substituent. In antiproliferative pyridine derivatives, smaller halogens like fluorine are preferred for higher activity. mdpi.com The unique properties of the C-F bond, including its strength and the high electronegativity of fluorine, can lead to enhanced binding affinity and metabolic stability.

Exploration of the Compound as a Molecular Tool for Probing Biological Pathways

Given its structural features, this compound and its derivatives can serve as valuable molecular tools for dissecting biological pathways. As an antimetabolite, the 5-fluoropyrimidine core can be used to perturb nucleotide biosynthesis pathways. nih.govclinpgx.org By inhibiting key enzymes like thymidylate synthase, researchers can study the downstream effects on DNA replication, cell cycle progression, and apoptosis.

The use of 5-fluoropyrimidine-labeled nucleic acids allows for the real-time monitoring of RNA folding and protein-RNA interactions, providing critical insights into gene regulation and the mechanism of action of RNA-targeting drugs. oup.com Furthermore, by attaching fluorescent tags or other reporter groups to this compound, it could be transformed into a probe for fluorescence imaging, allowing for the visualization of its subcellular localization and interaction with its targets within living cells.

Advanced Analytical Method Development for Research Studies of 5 Fluoro Pyrimidin 2 Yl Isopropyl Amine

Chromatographic Techniques for Purity Assessment and Impurity Profiling in Research Samples

The purity of a research compound is paramount, as even trace impurities can significantly impact experimental outcomes. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for assessing the purity and identifying impurities in samples of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine.

A typical HPLC method for a compound of this nature would involve a reversed-phase column, such as a C18 or C8, which separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally effective. Detection is commonly achieved using a UV detector, set at a wavelength where the pyrimidine (B1678525) ring exhibits strong absorbance.

Impurity profiling is a critical component of this analysis, aimed at detecting, identifying, and quantifying any process-related impurities or degradation products. scirp.orgbiomedres.usresearchgate.net These impurities can arise from starting materials, byproducts of the synthesis, or degradation of the compound under storage. scirp.orgbiomedres.us Forced degradation studies, where the compound is subjected to stress conditions such as heat, light, acid, base, and oxidation, are instrumental in identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

For the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the determination of the molecular weight of impurities, which is a crucial first step in their structural elucidation.

A summary of a potential HPLC method for the purity assessment of this compound is presented in the table below.

| Parameter | Recommended Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution |

| Gradient | 5-95% B over 20 minutes | To elute compounds with a wide range of polarities |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns |

| Column Temperature | 30 °C | For reproducible retention times |

| Detection | UV at 254 nm | Detection of the aromatic pyrimidine ring |

| Injection Volume | 10 µL | Standard injection volume |

Spectroscopic Methods for Real-Time Reaction Monitoring and Quantification in Lab Synthesis

The synthesis of this compound, likely involving the reaction of a 2-substituted-5-fluoropyrimidine with isopropylamine (B41738), can be optimized and controlled through the use of in-situ spectroscopic techniques. These methods allow for real-time monitoring of the reaction progress, providing valuable kinetic and mechanistic insights. mpg.de

FlowNMR spectroscopy is a powerful tool for non-invasive, real-time reaction monitoring. rsc.org By flowing the reaction mixture through an NMR tube placed within the spectrometer, it is possible to track the disappearance of reactants and the appearance of the product and any intermediates over time. For this specific compound, ¹H NMR would monitor the signals of the isopropyl group and the pyrimidine ring protons, while ¹⁹F NMR would be highly specific to the fluorine atom on the pyrimidine ring, offering a clear window into the reaction's progress. nih.govnih.gov

In-situ Infrared (IR) and Raman spectroscopy can also be employed. These techniques monitor the vibrational frequencies of the molecules in the reaction mixture. The formation of the C-N bond between the pyrimidine ring and the isopropylamine would result in the appearance of new characteristic peaks, while the consumption of the starting materials would be evidenced by the decrease in their respective signals.

A hypothetical real-time monitoring setup could involve a reaction vessel equipped with a fiber-optic probe connected to an NMR or IR/Raman spectrometer. The data collected would allow for the determination of reaction kinetics, the identification of reaction intermediates, and the optimization of reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and purity. uvic.ca

Electrochemical Characterization for Redox Properties and Potential Research Applications

The electrochemical behavior of this compound can provide insights into its redox properties, which may be relevant to its mechanism of action or potential metabolic pathways. Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are well-suited for this purpose. nih.gov

In a typical CV experiment, the compound would be dissolved in a suitable solvent with a supporting electrolyte, and the potential would be swept between two limits. The resulting voltammogram would reveal any oxidation or reduction peaks, providing information on the potentials at which these processes occur and their reversibility. The presence of the electron-withdrawing fluorine atom and the pyrimidine ring suggests that the compound may undergo reduction. The electrochemical oxidation of similar pyrimidine derivatives has also been studied. researchgate.net

DPV offers higher sensitivity and better resolution of peaks compared to CV, making it suitable for quantitative analysis and the determination of low concentrations of the compound. The electrochemical data can be used to understand the compound's susceptibility to oxidative or reductive metabolism and to develop electrochemical sensors for its detection.

A summary of typical experimental conditions for the electrochemical characterization is provided in the table below.

| Parameter | Recommended Condition | Purpose |

| Working Electrode | Glassy Carbon Electrode | Provides a wide potential window and is relatively inert |

| Reference Electrode | Ag/AgCl | Stable and reproducible reference potential |

| Counter Electrode | Platinum Wire | Completes the electrochemical cell |

| Solvent/Electrolyte | Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate | Provides a suitable medium for electrochemical measurements |

| Scan Rate (CV) | 100 mV/s | Typical scan rate for initial characterization |

| Pulse Amplitude (DPV) | 50 mV | Enhances sensitivity in DPV |

Development of Bioanalytical Methods for Molecular Interaction Studies

To investigate the potential of this compound as a biologically active molecule, it is essential to study its interactions with protein targets. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques for characterizing molecular interactions. nih.govnih.govnih.govmalvernpanalytical.com

Surface Plasmon Resonance (SPR) measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. reichertspr.comresearchgate.net In a typical experiment, a target protein would be immobilized on the sensor chip, and a solution of this compound would be flowed over the surface. The binding and dissociation of the compound can be monitored in real-time, providing kinetic data (association and dissociation rate constants) and the equilibrium dissociation constant (K D ), which is a measure of binding affinity. nih.govpolscientific.com

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon molecular binding. nih.govnih.govharvard.edu In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein. The heat released or absorbed during the interaction is measured, allowing for the determination of the binding affinity (K D ), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event. malvernpanalytical.commdpi.com This thermodynamic information provides a deeper understanding of the forces driving the interaction.

The data obtained from these bioanalytical methods are crucial for structure-activity relationship (SAR) studies and for the optimization of lead compounds in drug discovery programs.

The table below outlines the key parameters obtained from SPR and ITC experiments.

| Technique | Key Parameters Determined | Significance |

| Surface Plasmon Resonance (SPR) | k a (association rate), k d (dissociation rate), K D (dissociation constant) | Quantifies the kinetics and affinity of the binding interaction. |

| Isothermal Titration Calorimetry (ITC) | K D (dissociation constant), n (stoichiometry), ΔH (enthalpy), ΔS (entropy) | Provides a complete thermodynamic profile of the binding interaction. |

Emerging Research Directions and Future Perspectives for 5 Fluoro Pyrimidin 2 Yl Isopropyl Amine

Integration with Flow Chemistry and Automated Synthesis Platforms for Compound Production

The production of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine and its derivatives stands to benefit significantly from the adoption of continuous-flow chemistry and automated synthesis platforms. Traditional batch synthesis of substituted aminopyrimidines often involves multi-step processes with manual workups and purification, which can be time-consuming and difficult to scale. mdpi.com Flow chemistry, by contrast, offers enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and better safety profiles, particularly for exothermic or hazardous reactions. mdpi.comnih.gov

For the synthesis of the title compound, a key step is the nucleophilic aromatic substitution of a di-halogenated pyrimidine (B1678525) (e.g., 2,5-dichloro- or 2-chloro-5-fluoropyrimidine) with isopropylamine (B41738). In a flow setup, a solution of the pyrimidine precursor and the amine could be pumped through a heated microreactor or a packed-bed reactor containing a supported base or catalyst. nih.gov This approach allows for rapid optimization, reduced reaction times, and facile scalability. mdpi.com Automated platforms can further integrate purification steps, such as in-line liquid-liquid extraction or chromatography, to deliver the final product with high purity without manual intervention.

Table 1: Comparison of Batch vs. Flow Synthesis for this compound Production

| Feature | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Process Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time. mdpi.com |

| Safety | Handling of potentially energetic intermediates in large volumes. | Small reactor volumes minimize risks; enhanced heat dissipation. nih.gov |

| Scalability | Challenging; often requires re-optimization of conditions. | Readily scalable by running the system for longer periods ("scaling out"). mdpi.com |

| Efficiency | Can involve lengthy reaction times and manual workups. mdpi.com | Reduced reaction times due to high surface-to-volume ratio; potential for integrated workup/purification. nih.gov |

| Optimization | Serial, time-consuming process. | Rapid optimization via automated sequential experiments. |

Photocatalytic and Electrocatalytic Approaches in Compound Synthesis and Derivatization

Modern synthetic methods like photocatalysis and electrocatalysis offer powerful tools for the derivatization of heterocyclic compounds. These techniques can enable C-H functionalization reactions that are difficult to achieve through traditional thermal methods, often proceeding under mild conditions. nih.govresearchgate.net For this compound, these approaches could unlock a vast chemical space for creating novel analogues.

The electron-deficient nature of the fluoropyrimidine ring makes it a candidate for various C-H functionalization reactions. For instance, photocatalytic methods could be employed for the direct arylation or alkylation at the C-4 or C-6 positions of the pyrimidine ring, which are activated by the adjacent nitrogen atoms and the fluorine substituent. mdpi.comresearchgate.net Similarly, electrocatalysis could facilitate C-H fluorination or amination, leveraging control over the redox potential to achieve selective transformations. nih.govresearchgate.net Such late-stage functionalization would enable the rapid generation of a library of derivatives from the core scaffold, accelerating structure-activity relationship (SAR) studies.

Table 2: Potential Catalytic Derivatization Reactions

| Reaction Type | Position(s) | Potential Reagents/Conditions | Rationale |

| Photocatalytic C-H Arylation | C-4 / C-6 | Aryl halides, photocatalyst (e.g., Eosin Y), visible light. nih.gov | Accesses bi-aryl pyrimidine structures. |

| Electrocatalytic C-H Amination | C-4 / C-6 | Amines, electrochemical cell, mediator. | Introduces new nitrogen-based functional groups. |

| Copper-Catalyzed C-H Fluorination | C-4 / C-6 | Fluoride source (e.g., CsF), Cu catalyst, oxidant. nih.gov | Creates di- or tri-fluorinated pyrimidine analogues. |

| C-H Alkylation (via Radical) | C-4 / C-6 | Alkyl carboxylic acids (via photoredox decarboxylation). | Adds alkyl diversity to the pyrimidine core. |

Exploration of Supramolecular Assembly and Material Science Applications of the Compound

The structural motifs within this compound—specifically the fluorinated aromatic ring and the N-H group of the secondary amine—make it an interesting candidate for applications in supramolecular chemistry and material science. beilstein-journals.org Fluorine atoms are known to participate in non-covalent interactions such as halogen bonding and can modulate hydrogen-bonding networks, influencing the crystal packing and bulk properties of materials. researchgate.netnih.gov

The compound can act as both a hydrogen bond donor (the N-H) and acceptor (the ring nitrogens). The fluorine at the C-5 position can act as a weak hydrogen bond acceptor or engage in halogen bonding. These interactions could be exploited to form well-defined supramolecular structures, such as co-crystals with other active molecules or self-assembled materials. mdpi.com For example, co-crystallization with carboxylic acids could lead to robust hydrogen-bonded synthons. The resulting materials could exhibit unique properties, such as altered solubility, stability, or optoelectronic characteristics, making them suitable for development as functional organic materials. nih.gov

Application in Fragment-Based Drug Discovery (FBDD) or PROTAC Research as a Building Block

The low molecular weight (155.17 g/mol ) and favorable physicochemical properties of this compound make it an ideal fragment for Fragment-Based Drug Discovery (FBDD). nih.gov FBDD involves screening small, low-complexity molecules (fragments) to identify those that bind weakly to a biological target. These initial hits are then optimized or linked together to create a potent lead compound. The fluoropyrimidine core is a privileged scaffold in medicinal chemistry, and this fragment provides a starting point for developing inhibitors against various protein targets.

Furthermore, this scaffold is highly relevant to the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govnih.gov They consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker. Pyrimidine-based structures are frequently used as ligands in PROTAC design. patsnap.compatsnap.com this compound could serve as a warhead for a target protein or as a versatile handle to which linkers and E3 ligase ligands are attached, facilitating the rapid assembly of novel PROTACs. mdpi.com

Table 3: Profile as a Fragment/Building Block

| Parameter | Relevance to FBDD | Relevance to PROTACs |

| Molecular Weight | Low (155.17 g/mol ), adheres to the "Rule of Three" for fragments. nih.gov | Serves as a compact starting point for building a larger PROTAC molecule. nih.gov |

| Functionality | Secondary amine provides a vector for fragment growth. | Amine group is a key attachment point for linkers. |

| Scaffold | Fluorinated pyrimidine is a common motif in bioactive molecules. nih.govmdpi.com | Pyrimidine derivatives are known ligands for various kinases and other targets. patsnap.compatsnap.com |

| Fluorine Atom | Can improve binding affinity and metabolic properties of the evolved drug. beilstein-journals.org | Can be used to fine-tune cell permeability and target engagement. |

Development of Advanced Chemical Probes and Tools for Novel Research Avenues

Chemical probes are small molecules used to study and manipulate biological systems. mdpi.comnih.gov this compound can serve as an excellent starting point for the development of such tools, particularly fluorescent probes. The pyrimidine core can be modified to create fluorogenic or fluorescent molecules. For instance, derivatization at the C-4 or C-6 position with a fluorophore or a group that becomes fluorescent upon a specific biological event (e.g., enzyme activity) could yield highly specific probes. nih.govyoutube.com

The fluorine atom itself can be a useful label. The isotope Fluorine-18 is a positron emitter used in Positron Emission Tomography (PET) imaging. Synthesizing an ¹⁸F-labeled version of this compound or its derivatives could enable in vivo imaging to study drug distribution or target engagement in real-time. nih.govresearchgate.net Additionally, the molecule could be functionalized with reactive groups to create activity-based probes (ABPs) that covalently label specific enzymes, or it could be attached to affinity resins for use in chemical proteomics to identify new binding partners. mdpi.com

Q & A

Q. What are the common synthetic routes for (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting 5-fluoro-2-chloropyrimidine with isopropylamine in polar aprotic solvents (e.g., acetonitrile or DMF) at 50–80°C for 6–12 hours achieves substitution at the pyrimidine ring’s 2-position . Key factors affecting yield include:

- Solvent choice : Higher yields are observed in DMF due to enhanced nucleophilicity of isopropylamine.

- Temperature control : Excess heat (>80°C) may lead to decomposition, while temperatures <50°C slow reaction kinetics.

- Purification : Column chromatography (hexane/acetone gradients) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR :

- ¹H NMR : A singlet at δ 8.3–8.5 ppm (pyrimidine H), multiplet at δ 1.2–1.4 ppm (isopropyl CH₃), and a broad peak at δ 2.8–3.2 ppm (NH) confirm the structure .

- ¹³C NMR : Peaks at δ 160–165 ppm (C-F coupling) and δ 45–50 ppm (isopropyl C-N) are diagnostic .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 200–210, with fragmentation patterns indicating loss of isopropylamine (Δ m/z ~43) .

Advanced Research Questions

Q. How can researchers assess the biological activity of this compound, and which in vitro assays are most appropriate for initial screening?

- Methodological Answer :

- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of ATP-binding kinases (e.g., EGFR or CDK2). IC₅₀ values <10 µM suggest therapeutic potential .

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains can identify MIC values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess selectivity indices (SI = IC₅₀ cancer cells / IC₅₀ normal cells) .

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number) to minimize variability .

- Purity verification : Use HPLC-MS to confirm compound integrity; impurities >5% may skew activity .

- Computational validation : Perform QSAR modeling (e.g., MOE software) to correlate structural descriptors (logP, polar surface area) with bioactivity trends .

Q. How do structural modifications at the pyrimidine ring influence binding affinity and selectivity in kinase inhibition studies?

- Methodological Answer :

- Halogen substitution : Fluorine at the 5-position enhances electronegativity, improving hydrogen bonding with kinase ATP pockets (e.g., ΔΔG = -1.2 kcal/mol for 5-F vs. 5-H derivatives) .